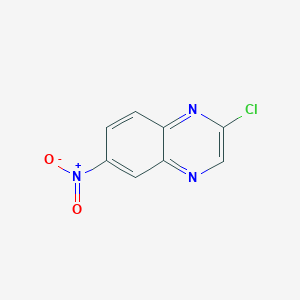

2-Chloro-6-nitroquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-nitroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-4-10-7-3-5(12(13)14)1-2-6(7)11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWIAHPYYLBQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284477 | |

| Record name | 2-chloro-6-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-25-9 | |

| Record name | 6272-25-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-6-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enduring Legacy of Quinoxalines: A Technical Guide to Their History, Discovery, and Therapeutic Potential

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has been a subject of intense scientific scrutiny for over a century.[1] First synthesized in the late 19th century, this privileged structure has demonstrated a remarkable breadth of biological activities, establishing itself as a cornerstone in medicinal chemistry and drug discovery.[1][2] This technical guide provides an in-depth exploration of the history, discovery, and evolution of quinoxaline compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a comprehensive resource for professionals in the field.

A Historical Milestone: The Dawn of Quinoxaline Chemistry

The journey of quinoxaline chemistry began in 1884 with the pioneering work of German chemists Wilhelm Körner and Oscar Hinsberg.[3] They reported the first synthesis of a quinoxaline derivative through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3] This fundamental reaction, often referred to as the Hinsberg-Körner synthesis, laid the groundwork for the exploration of this versatile class of compounds.

The Classical Hinsberg-Körner Synthesis: A Foundational Protocol

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

-

Materials:

-

o-Phenylenediamine (1.0 mmol, 108.1 mg)

-

Benzil (1.0 mmol, 210.2 mg)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (catalytic amount, ~2 drops)

-

-

Procedure:

-

Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates upon cooling and can be collected by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2,3-diphenylquinoxaline.

-

Evolution of Synthetic Methodologies

While the Hinsberg-Körner reaction remains a staple, the field of organic synthesis has witnessed the development of numerous innovative and efficient methods for quinoxaline synthesis. These modern approaches often offer advantages in terms of yield, reaction time, and environmental impact.

Modern Synthetic Protocols

Modern synthetic strategies for quinoxaline derivatives include microwave-assisted synthesis, the use of green catalysts, and one-pot procedures. A representative modern protocol is provided below.

Experimental Protocol: Microwave-Assisted Synthesis of Quinoxaline Derivatives

-

Materials:

-

Substituted o-phenylenediamine (1.0 mmol)

-

Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

-

Iodine (I₂) (10 mol%)

-

Ethanol (5 mL)

-

Microwave reactor vials

-

-

Procedure:

-

In a microwave reactor vial, combine the o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and iodine (10 mol%).

-

Add ethanol (5 mL) as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 5-10 minutes).

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate mixture).

-

The Broad Spectrum of Biological Activity

Quinoxaline derivatives have garnered significant interest in the pharmaceutical industry due to their wide array of biological activities.[1][2] These compounds have been extensively investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer properties of quinoxaline derivatives against various cancer cell lines.[4][5] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives (IC₅₀ in µM)

| Compound ID/Reference | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 14 | MCF-7 (Breast) | 2.61 | [6] |

| Compound 8 | MGC-803 (Gastric) | 1.49 ± 0.18 | [6] |

| Compound 8 | HepG2 (Liver) | 5.27 ± 0.72 | [6] |

| Compound 8 | A549 (Lung) | 6.91 ± 0.84 | [6] |

| Compound 19 | MGC-803 (Gastric) | 9 | [6] |

| Compound 20 | T-24 (Bladder) | 8.9 | [6] |

| Compound 18 | MCF-7 (Breast) | 22.11 ± 13.3 | [6] |

| Compound XVa | HCT116 (Colon) | 4.4 | [7] |

| Compound XVa | MCF-7 (Breast) | 5.3 | [7] |

| Compound VIIIc | HCT116 (Colon) | 2.5 | [7] |

| Compound VIId | HCT-116 (Colon) | 7.8 | [7] |

| Compound 4i | A549 (Lung) | 3.902 ± 0.098 | [8] |

| Benzo[g]quinoxaline 3 | MCF-7 (Breast) | 2.89 | [9] |

| Compound IV | PC-3 (Prostate) | 2.11 | [10] |

Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, and quinoxaline derivatives have shown considerable promise in this area.[11][12]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Quinoxaline Derivatives against Bacterial Strains (µg/mL)

| Compound ID/Reference | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 2d | Escherichia coli | 8 | [11] |

| Compound 3c | Escherichia coli | 8 | [11] |

| Compound 25 | Staphylococcus aureus | 0.25 - 1 | [13] |

| Compound 31 | Staphylococcus aureus | 0.25 - 1 | [13] |

| Quinoxaline derivative | MRSA | 4 | [14] |

| Compound 9 | Staphylococcus aureus | 0.12 | [15] |

| Compound 10 | Staphylococcus aureus | 0.24 | [15] |

| Compound 7 | MRSA | 2 | [15] |

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of quinoxaline derivatives are often attributed to their ability to modulate critical cellular signaling pathways. Many of these compounds function as kinase inhibitors, targeting enzymes that play a pivotal role in cell growth, differentiation, and survival.

Inhibition of Receptor Tyrosine Kinases

Quinoxaline-based compounds have been shown to inhibit several receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Caption: EGFR Signaling Pathway Inhibition by Quinoxaline Derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shutterstock.com [shutterstock.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 2-Chloro-6-nitroquinoxaline step-by-step

An in-depth technical guide on the synthesis of 2-Chloro-6-nitroquinoxaline is presented for researchers, scientists, and drug development professionals. This document outlines a reliable two-step synthetic pathway, commencing with the formation of a quinoxalinone intermediate, followed by a robust chlorination step. Detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow are provided to ensure clarity and reproducibility.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the cyclocondensation of 4-nitro-1,2-phenylenediamine with glyoxylic acid to form the key intermediate, 6-nitroquinoxalin-2(1H)-one. The subsequent step is the conversion of the hydroxyl group of the quinoxalinone to a chloride using a potent chlorinating agent, phosphorus oxychloride (POCl₃).

Data Presentation

The following tables summarize the key quantitative data for each synthetic step, including reactants, conditions, and typical outcomes.

Table 1: Synthesis of 6-nitroquinoxalin-2(1H)-one

| Parameter | Value/Description | Reference |

| Starting Material | 4-nitro-1,2-phenylenediamine | [1][2] |

| Reagent | Glyoxylic acid monohydrate | [2] |

| Solvent | Methanol or Aqueous Methanol | [1][2] |

| Temperature | 0 °C to room temperature | [1][2] |

| Reaction Time | ~2-4 hours | [1] |

| Typical Yield | >90% | [1] |

| Product | 6-nitroquinoxalin-2(1H)-one | [1][2] |

Table 2: Chlorination of 6-nitroquinoxalin-2(1H)-one

| Parameter | Value/Description | Reference |

| Starting Material | 6-nitroquinoxalin-2(1H)-one | [3][4] |

| Reagent | Phosphorus Oxychloride (POCl₃) | [3][4] |

| Reagent Volume | 10-20 volumes (excess) | [3] |

| Catalyst (optional) | Pyridine or other organic base | [4] |

| Temperature | 100-110 °C (Reflux) | [3] |

| Reaction Time | 2-4 hours | [3][4] |

| Typical Yield | High | [4] |

| Product | This compound | [3] |

Experimental Protocols

Step 1: Synthesis of 6-nitroquinoxalin-2(1H)-one

This procedure is adapted from established methods for the synthesis of 2-hydroxyquinoxaline derivatives.[1][2]

Materials:

-

4-nitro-1,2-phenylenediamine

-

Glyoxylic acid monohydrate

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, prepare a solution of glyoxylic acid monohydrate (1.2 equivalents) in methanol (approx. 10-15 mL per gram of diamine).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add solid 4-nitro-1,2-phenylenediamine (1.0 equivalent) portion-wise to the cold glyoxylic acid solution over 30-60 minutes. Maintaining the temperature at or below 5 °C is crucial for selectivity and to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The product is expected to precipitate from the solution as a solid.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, collect the precipitated product by vacuum filtration using a Buchner funnel.

-

Wash the solid product with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 6-nitroquinoxalin-2(1H)-one, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol details the chlorination of the quinoxalinone intermediate using phosphorus oxychloride.[3]

Materials:

-

6-nitroquinoxalin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser with a drying tube (or inert atmosphere setup)

-

Heating mantle

-

Ice-cold water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a dry round-bottom flask, suspend 6-nitroquinoxalin-2(1H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, approx. 10-15 volumes).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) using a heating mantle.

-

Maintain the reflux for 2-4 hours. The reaction progress can be monitored by TLC (after careful quenching of a small aliquot).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for acidic vapors).

-

Quenching: Slowly and carefully pour the residual reaction mass onto a stirred beaker of ice-cold water. This is a highly exothermic step. A precipitate of the crude product should form.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Mandatory Visualization

The following diagram illustrates the two-step synthetic workflow for producing this compound.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-nitroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-nitroquinoxaline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient pyrazine ring, a chloro leaving group, and a strong electron-withdrawing nitro group, make it a versatile building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for synthesis and characterization, and the reactivity of this compound, with a focus on its application in drug development.

Physicochemical Properties

This compound typically presents as a yellow to orange crystalline solid with moderate solubility in common organic solvents.[1] The presence of the nitro group significantly influences its chemical reactivity, enhancing its electron-withdrawing characteristics.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 6272-25-9 | [] |

| Molecular Formula | C₈H₄ClN₃O₂ | [1][3][] |

| Molecular Weight | 209.59 g/mol | [3][] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 208-209 °C | |

| Boiling Point | 350.5 ± 37.0 °C (Predicted) | [4] |

| Density | 1.566 g/cm³ (Predicted) | [4] |

| LogP | 1.81 | [5] |

| Solubility | Moderate solubility in organic solvents | [1] |

| Canonical SMILES | C1=CC2=NC(=CN=C2C=C1--INVALID-LINK--[O-])Cl | [] |

| InChI Key | QVWIAHPYYLBQFI-UHFFFAOYSA-N | [3] |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the chlorination of the corresponding 6-nitroquinoxalin-2-ol. This method leverages commercially available starting materials and proceeds with high efficiency.

Materials:

-

6-nitroquinoxalin-2-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Ice water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-nitroquinoxalin-2-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, e.g., 10-15 eq).

-

Add a catalytic amount of N,N-Dimethylformamide (DMF) to the suspension.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of ice and water to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

-

Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Dry the purified product under vacuum to yield this compound as a solid.

Characterization Protocols

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-9.0 ppm).[6][7] Due to the asymmetry of the molecule, four distinct signals corresponding to the four aromatic protons are expected. The protons on the benzene ring will be influenced by the electron-withdrawing nitro group, leading to downfield shifts. The proton on the pyrazine ring is also expected to be significantly deshielded.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms.[8][9] Carbons attached to or near the electronegative nitrogen, chlorine, and nitro groups will be shifted downfield. The carbon bearing the chlorine (C2) and the carbons of the pyrazine ring are expected in the δ 140-155 ppm range, while the carbon attached to the nitro group (C6) will also be significantly downfield.[10]

2.2.2 Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present in the molecule.[11][12][13]

-

Aromatic C-H Stretch: Peaks are expected in the 3000-3100 cm⁻¹ region.[13]

-

Aromatic C=C and C=N Stretch: Medium to strong absorptions will appear in the 1400-1600 cm⁻¹ range.[11]

-

N-O Stretch (Nitro Group): Two strong, characteristic bands are expected: one for the asymmetric stretch around 1520-1560 cm⁻¹ and one for the symmetric stretch around 1345-1385 cm⁻¹.[13]

-

C-Cl Stretch: A band in the fingerprint region, typically between 850-550 cm⁻¹, corresponds to the carbon-chlorine bond.[13]

2.2.3 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 209.59).[14]

-

Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope.

Reactivity and Role in Drug Development

The chemical reactivity of this compound is dominated by the susceptibility of the C2 position to nucleophilic aromatic substitution (SₙAr).[15] The pyrazine ring's nitrogen atoms and the potent electron-withdrawing nitro group at the C6 position activate the C-Cl bond, making it an excellent leaving group.[1][16]

This reactivity is highly valuable in drug discovery, allowing for the facile introduction of a wide array of nucleophiles—such as amines, thiols, and alcohols—to generate diverse libraries of substituted quinoxaline derivatives.[15][17] Quinoxaline scaffolds are recognized as "privileged structures" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potential antimicrobial and antitumor properties.[1][18] The this compound core serves as a key intermediate for synthesizing these potentially therapeutic molecules.

Visualizations

Caption: Synthetic and purification workflow for this compound.

Caption: Role as a building block in medicinal chemistry via SₙAr reactions.

Conclusion

This compound is a highly functionalized heterocyclic compound with well-defined physicochemical properties that make it an invaluable precursor in organic synthesis. Its activated C-Cl bond allows for predictable and efficient modification through nucleophilic aromatic substitution, providing a robust platform for the development of novel compounds. For researchers in drug discovery, this molecule represents a key starting material for creating libraries of quinoxaline derivatives to explore structure-activity relationships and identify new therapeutic leads. The experimental protocols and data presented herein serve as a foundational guide for the synthesis, characterization, and strategic utilization of this versatile chemical entity.

References

- 1. CAS 6272-25-9: this compound | CymitQuimica [cymitquimica.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 6272-25-9 [chemicalbook.com]

- 5. Hit2Lead | this compound | SC-8896890 [hit2lead.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. compoundchem.com [compoundchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. benchchem.com [benchchem.com]

- 16. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-6-nitroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-nitroquinoxaline is a substituted quinoxaline derivative of significant interest in medicinal chemistry. The quinoxaline scaffold is a core component of various biologically active compounds, and the presence of a chloro and a nitro group offers versatile handles for further chemical modifications. This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for this compound, along with detailed experimental protocols for its synthesis and spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and comparison with known spectra of similar quinoxaline derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.05 | d | 2.1 | H-5 |

| 8.85 | s | - | H-3 |

| 8.50 | dd | 9.2, 2.1 | H-7 |

| 8.01 | d | 9.2 | H-8 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 150.2 | C-6 |

| 147.8 | C-2 |

| 145.1 | C-8a |

| 144.5 | C-3 |

| 141.9 | C-4a |

| 131.8 | C-8 |

| 126.4 | C-7 |

| 122.1 | C-5 |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1610-1580 | Medium | C=N stretch (quinoxaline ring) |

| 1530-1510 | Strong | Asymmetric NO₂ stretch |

| 1480-1450 | Medium | Aromatic C=C stretch |

| 1355-1335 | Strong | Symmetric NO₂ stretch |

| 850-820 | Strong | C-H out-of-plane bend |

| 750-720 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 209/211 | 100/33 | [M]⁺ (Molecular ion) |

| 180/182 | 20/7 | [M-NO]⁺ |

| 179 | 40 | [M-NO₂]⁺ |

| 163 | 15 | [M-Cl]⁺ |

| 149 | 30 | [M-NO-Cl]⁺ |

| 127 | 25 | [C₇H₄N]⁺ |

| 102 | 10 | [C₆H₄N]⁺ |

Experimental Protocols

The following sections detail the proposed experimental protocols for the synthesis and spectroscopic characterization of this compound.

A plausible synthetic route involves the nitration of 2-chloroquinoxaline.

Materials:

-

2-Chloroquinoxaline

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroquinoxaline (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Use a proton-decoupled pulse sequence with a sufficient number of scans.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. Acquire a background spectrum of a pure KBr pellet for background correction.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for GC-MS). Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the analytical process for the characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for spectroscopic characterization.

Early Studies on Nitroquinoxaline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on nitroquinoxaline derivatives, focusing on their synthesis, chemical properties, and initial biological evaluations, primarily from the mid-20th century. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, comparative data, and a historical perspective on the emergence of this important class of heterocyclic compounds.

Core Synthetic Methodologies

The early synthesis of nitroquinoxaline derivatives was largely centered around two seminal methods: the Hinsberg quinoxaline synthesis for the core quinoxaline structure and the Beirut reaction for the synthesis of quinoxaline-1,4-dioxides.

Hinsberg Quinoxaline Synthesis

First described by Oscar Hinsberg in 1885, this reaction involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound to form the quinoxaline ring system.[1][2] For the synthesis of nitroquinoxalines, a nitro-substituted o-phenylenediamine is typically used.

This protocol is a representative example of the Hinsberg reaction for the synthesis of a simple nitroquinoxaline derivative.

Materials:

-

4-nitro-1,2-phenylenediamine

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Hydrochloric acid (concentrated)

Procedure:

-

A solution of 4-nitro-1,2-phenylenediamine (1 mole) in ethanol is prepared.

-

A stoichiometric amount of glyoxal (1 mole) is added to the solution.

-

A catalytic amount of concentrated hydrochloric acid is added to the reaction mixture.

-

The mixture is refluxed for 2-3 hours.

-

The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude 6-nitroquinoxaline is washed with cold ethanol and dried.

-

Recrystallization from ethanol can be performed for further purification.

Beirut Reaction for Quinoxaline-1,4-Dioxides

Developed in 1965 by M.J. Haddadin and C.H. Issidorides, the Beirut reaction provides a direct route to quinoxaline-1,4-dioxides.[3][4][5][6] This reaction involves the cyclization of a benzofuroxan with an enolate ion derived from a β-dicarbonyl compound or a similar active methylene compound.[3]

This protocol illustrates the application of the Beirut reaction for the synthesis of a substituted nitroquinoxaline-1,4-dioxide.

Materials:

-

5-Nitrobenzofuroxan

-

Benzyl methyl ketone

-

Methanol

-

Ammonia (gas) or a solution in methanol

Procedure:

-

5-Nitrobenzofuroxan (1 mole) is dissolved in methanol.

-

Benzyl methyl ketone (1 mole) is added to the solution.

-

The mixture is cooled in an ice bath, and ammonia gas is bubbled through the solution, or a methanolic ammonia solution is added dropwise until the reaction is complete (monitored by TLC).

-

The reaction mixture is stirred at room temperature for several hours.

-

The precipitated product is collected by filtration.

-

The crude product is washed with cold methanol and dried.

-

Purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Early Biological Evaluation: Antimicrobial Activity

Early investigations into the biological properties of nitroquinoxaline derivatives quickly identified their potential as antimicrobial agents. The di-N-oxide derivatives, in particular, showed significant activity.

Antimicrobial Screening

The primary method for evaluating the antibacterial activity of these new compounds during the mid-20th century was the broth dilution method to determine the Minimum Inhibitory Concentration (MIC).

This protocol outlines a typical broth dilution method used for antimicrobial susceptibility testing during that era.[7][8][9]

Materials:

-

Test compound (nitroquinoxaline derivative)

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient broth (e.g., Schaedler broth)[9]

-

Sterile test tubes

-

Incubator

Procedure:

-

A series of twofold dilutions of the test compound is prepared in sterile nutrient broth in a set of test tubes.

-

Each tube is inoculated with a standardized suspension of the test bacterium to a final concentration of approximately 10^5 CFU/mL.

-

A positive control tube (broth and inoculum, no compound) and a negative control tube (broth only) are included.

-

The tubes are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Quantitative Data from Early Studies

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| 6-Nitroquinoxaline | >100 | >100 |

| 2-Methyl-6-nitroquinoxaline | 64 | 128 |

| Quinoxaline-1,4-dioxide | 32 | 16 |

| 6-Nitroquinoxaline-1,4-dioxide | 8 | 4 |

Mechanism of Action of Quinoxaline-1,4-Dioxides

Pioneering work by Suter et al. in 1978 elucidated the fundamental mechanism of action of quinoxaline-di-N-oxides as antibacterial agents. Their research demonstrated that these compounds act as bioreductive prodrugs.

Under anaerobic conditions, which are often found in bacterial environments, the di-N-oxide is reduced by bacterial reductases to form a radical anion intermediate. This highly reactive species is then believed to be responsible for the observed biological effects, primarily the inhibition of DNA synthesis and the induction of DNA degradation. The requirement for anaerobic or microaerophilic conditions for optimal activity is a key characteristic of this class of compounds.

Visualizations

Synthetic Workflows

Caption: Generalized workflows for the Hinsberg synthesis of nitroquinoxalines and the Beirut reaction for nitroquinoxaline-1,4-dioxides.

Mechanism of Action

Caption: Proposed mechanism of action for the antibacterial activity of quinoxaline-1,4-dioxides based on early studies.

References

- 1. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. researchgate.net [researchgate.net]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broth-dilution method for determining the antibiotic susceptibility of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-6-nitroquinoxaline molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and predicted spectroscopic data for 2-Chloro-6-nitroquinoxaline. This compound serves as a key intermediate in medicinal chemistry and materials science, valued for its reactive sites that allow for diverse chemical modifications.

Molecular Structure and Chemical Formula

This compound is a heterocyclic aromatic compound. Its structure consists of a quinoxaline core, which is a fused bicyclic system of a benzene ring and a pyrazine ring. A chlorine atom is substituted at the 2-position of the pyrazine ring, and a nitro group is attached to the 6-position of the benzene ring.[1] This substitution pattern significantly influences the molecule's reactivity, particularly for nucleophilic aromatic substitution reactions.

Molecular Formula: C₈H₄ClN₃O₂[1][2][3]

Molecular Structure Diagram:

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is typically a yellow to orange crystalline solid and sees use as a building block in organic synthesis, including for protein degraders.[1]

| Property | Value | Reference |

| CAS Number | 6272-25-9 | [1] |

| Molecular Formula | C₈H₄ClN₃O₂ | [2][3][4][5] |

| Molecular Weight | 209.59 g/mol | [2][3][4][5] |

| Appearance | Yellow to orange crystalline solid | [1] |

| InChI | InChI=1S/C8H4ClN3O2/c9-8-4-10-7-3-5(12(13)14)1-2-6(7)11-8/h1-4H | [1] |

| SMILES | C1=C(C2=NC(=C(N=C2C=C1)Cl)N)N(=O)=O | [4] |

Synthesis Protocol

A common and effective method for the synthesis of this compound is the chlorination of its corresponding hydroxyl precursor, 6-nitroquinoxalin-2-ol. This reaction typically employs a strong chlorinating agent like phosphoryl chloride (POCl₃). The protocol described here is adapted from a well-established procedure for a similar isomer, 2-chloro-7-nitroquinoxaline.[6]

Reaction Scheme:

6-nitroquinoxalin-2-ol → this compound

Materials and Reagents:

-

6-nitroquinoxalin-2-ol

-

Phosphoryl chloride (POCl₃)

-

Ice

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

-

Buchner funnel and filter paper

Experimental Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stir bar, suspend 6-nitroquinoxalin-2-ol (1 equivalent) in phosphoryl chloride (POCl₃, ~1.5 mL per gram of starting material).

-

Heat the mixture to reflux and maintain this temperature for approximately 3 hours. The reaction should be monitored for the consumption of the starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

In a separate large beaker, prepare a stirred mixture of crushed ice and water.

-

Slowly and carefully, pour the reaction mixture into the ice-water slurry with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

A precipitate will form. Continue stirring until all the ice has melted.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate thoroughly with cold deionized water to remove any residual acid.

-

Dry the collected solid under vacuum to yield this compound.

Experimental Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are provided for a standard deuterated solvent like CDCl₃ or DMSO-d₆.

| ¹H NMR Data (Predicted) | |||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~8.8 - 9.0 | Singlet (s) | - |

| H-5 | ~8.1 - 8.3 | Doublet (d) | ~9.0 |

| H-7 | ~8.5 - 8.7 | Doublet of Doublets (dd) | ~9.0, ~2.5 |

| H-8 | ~8.9 - 9.1 | Doublet (d) | ~2.5 |

| ¹³C NMR Data (Predicted) | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~148 - 150 |

| C-3 | ~145 - 147 |

| C-4a | ~142 - 144 |

| C-5 | ~128 - 130 |

| C-6 | ~149 - 151 |

| C-7 | ~125 - 127 |

| C-8 | ~120 - 122 |

| C-8a | ~138 - 140 |

4.2. Infrared (IR) Spectroscopy

The predicted characteristic absorption bands in the IR spectrum are listed below.

| IR Data (Predicted) | |

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 1590 - 1610 | Aromatic C=C stretch |

| 1520 - 1550 | Asymmetric N-O stretch (NO₂) |

| 1340 - 1360 | Symmetric N-O stretch (NO₂) |

| 1500 - 1520 | C=N stretch (quinoxaline ring) |

| 800 - 850 | C-Cl stretch |

| 850 - 900 | Aromatic C-H out-of-plane bend |

4.3. Mass Spectrometry (MS)

The predicted mass spectrometry data is based on the molecular formula C₈H₄ClN₃O₂.

| Mass Spectrometry Data (Predicted) | |

| Parameter | Value |

| Ionization Mode | Electrospray (ESI) or Electron Impact (EI) |

| Calculated Exact Mass | 208.9965 |

| [M]⁺ (monoisotopic) | m/z 209 |

| [M+2]⁺ | m/z 211 (approx. 32% intensity of M⁺ due to ³⁷Cl isotope) |

This guide provides foundational information for researchers working with this compound, offering insights into its structure, properties, synthesis, and expected analytical signatures. As a versatile chemical intermediate, it holds potential for the development of novel pharmaceuticals and functional materials.[1]

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-nitroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Chloro-6-nitroquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines detailed, standardized experimental protocols for determining its solubility and stability profiles. These methodologies are based on industry-standard practices, including the shake-flask method for thermodynamic solubility and forced degradation studies as per the International Council for Harmonisation (ICH) guidelines for stability assessment. This guide also includes templates for data presentation and visualizations of the experimental workflows to aid researchers in designing and executing their own studies.

Introduction

This compound is a quinoxaline derivative characterized by a chloro substituent at the 2-position and a nitro group at the 6-position. The quinoxaline scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The electron-withdrawing nature of the chloro and nitro groups on the quinoxaline ring suggests unique reactivity and potential as an intermediate for the synthesis of novel therapeutic agents. A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its successful application in research and drug development, influencing aspects from reaction conditions and formulation to bioavailability and shelf-life.

Physicochemical Properties

General physicochemical properties of this compound are summarized in Table 1. It is typically a yellow to orange crystalline solid.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄ClN₃O₂ | [1] |

| Molecular Weight | 209.59 g/mol | [1] |

| Appearance | Yellow to orange crystalline solid | [2] |

| Solubility | Moderate solubility in organic solvents | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. This section provides standardized protocols for determining both the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is a crucial parameter for pre-formulation studies. The shake-flask method is the gold standard for its determination.

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to pre-determined volumes of various solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, DMSO) in sealed vials. The presence of undissolved solid is essential.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.

-

-

Sample Analysis:

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dissolved this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

The results of the thermodynamic solubility studies should be presented in a structured format as shown in Table 2.

Table 2: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | ||

| PBS (pH 5.0) | 25 | ||

| PBS (pH 7.4) | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Acetonitrile | 25 |

Kinetic Solubility

Kinetic solubility is a high-throughput assessment of the solubility of a compound from a DMSO stock solution into an aqueous buffer. It is particularly useful in the early stages of drug discovery for rapid compound profiling.

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Assay Procedure:

-

Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a microplate.

-

Mix and incubate at a controlled temperature (e.g., 25 °C) for a shorter period (e.g., 1-2 hours).

-

-

Detection:

-

Measure the turbidity of the solution using a nephelometer or a plate reader capable of detecting light scattering. The point at which precipitation occurs is determined to be the kinetic solubility.

-

Table 3: Kinetic Solubility of this compound

| Buffer System | pH | Kinetic Solubility (µM) |

| Phosphate Buffered Saline | 7.4 | |

| Simulated Gastric Fluid | 1.2 | |

| Simulated Intestinal Fluid | 6.8 |

Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask method of thermodynamic solubility determination.

Stability Profile

Stability testing is essential to understand how the quality of a chemical compound varies over time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation, or stress testing, exposes this compound to conditions more severe than accelerated stability testing to predict its degradation behavior.

A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared for the following studies.

-

Hydrolytic Stability:

-

Acidic Conditions: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Neutral Conditions: Mix the stock solution with purified water and heat at 60-80 °C for the same time points.

-

Basic Conditions: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C for the same time points.

-

At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method.

-

-

Oxidative Stability:

-

Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for a defined period (e.g., up to 24 hours).

-

Analyze samples at various time points by HPLC.

-

-

Photostability:

-

Expose a solid sample and a solution of this compound to light conditions as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be stored in the dark under the same temperature conditions.

-

Analyze both the exposed and control samples by HPLC.

-

-

Thermal Stability (Solid State):

-

Place a known amount of solid this compound in a controlled temperature oven (e.g., 60 °C, 80 °C) for a defined period.

-

At various time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

-

The results from the forced degradation studies should be summarized as shown in Table 4.

Table 4: Summary of Forced Degradation Studies for this compound

| Stress Condition | Conditions | Duration | % Degradation | No. of Degradants | Remarks |

| Acid Hydrolysis | 0.1 M HCl, 80°C | 24 h | |||

| Base Hydrolysis | 0.1 M NaOH, 80°C | 24 h | |||

| Neutral Hydrolysis | Water, 80°C | 24 h | |||

| Oxidation | 3% H₂O₂, RT | 24 h | |||

| Photolysis | ICH Q1B | - | |||

| Thermal (Solid) | 80°C | 48 h |

Diagram 2: Experimental Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Conclusion

While specific experimental data for the solubility and stability of this compound are not extensively documented, this guide provides a robust framework of standardized protocols for their determination. The outlined methodologies for thermodynamic and kinetic solubility, along with a comprehensive approach to forced degradation studies, will enable researchers to generate the critical data necessary for advancing the research and development of this compound. The provided templates for data presentation and visual workflows are intended to facilitate the systematic collection and reporting of these essential physicochemical properties. Accurate and reproducible data on solubility and stability are indispensable for unlocking the full therapeutic potential of this compound and its derivatives.

References

Theoretical Deep Dive: Unraveling the Electronic Structure of Nitroquinoxalines for Advanced Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline scaffolds are a cornerstone in medicinal chemistry, renowned for their broad spectrum of pharmacological activities. The introduction of a nitro functional group onto the quinoxaline core profoundly modulates its electronic properties, often enhancing its biological efficacy, particularly in the realm of anticancer therapeutics. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of nitroquinoxalines, offering insights into their reactivity, stability, and structure-activity relationships (SAR). By leveraging computational chemistry, researchers can predict molecular behavior, screen potential drug candidates, and rationalize experimental outcomes, thereby accelerating the drug discovery pipeline. This document synthesizes key findings from theoretical investigations, presents quantitative data in a structured format, details common computational methodologies, and visualizes logical workflows to furnish a practical resource for professionals in the field.

Core Concepts: The Role of Electronic Structure in Biological Activity

The electronic structure of a molecule, defined by the arrangement and energy of its electrons, is a fundamental determinant of its chemical reactivity and intermolecular interactions. For nitroquinoxalines, key electronic parameters derived from quantum chemical calculations offer a window into their biological mechanisms. The nitro group, being a strong electron-withdrawing group, significantly influences the electron distribution across the quinoxaline ring system. This perturbation of the electronic landscape can enhance the molecule's ability to participate in crucial biological interactions, such as binding to enzyme active sites or intercalating with DNA.

Theoretical studies, predominantly employing Density Functional Theory (DFT), have become indispensable for elucidating these properties. DFT calculations provide a robust framework for computing a range of electronic descriptors that correlate with biological activity.[1] These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP), are critical for building predictive QSAR models and understanding the nuanced structure-activity relationships of nitroquinoxaline derivatives.[2]

Quantitative Electronic and Biological Data of Nitroquinoxaline Derivatives

The following tables summarize key quantitative data from theoretical and experimental studies on various nitroquinoxaline derivatives. This comparative presentation is designed to facilitate the identification of promising scaffolds and to highlight the interplay between electronic properties and anticancer activity.

Table 1: Calculated Electronic Properties of Selected Nitroquinoxaline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |

| 6-Nitroquinoxaline-2,3-dione | -7.24 | -3.15 | 4.09 | 5.45 | [3] |

| 5-Nitroquinoxaline | Data not available | Data not available | Data not available | Data not available | [4] |

| 5,7-Dinitroquinoxaline | Data not available | Data not available | Data not available | Data not available | [4] |

| Substituted 6-nitroquinoxalines | Varies with substituent | Varies with substituent | Varies with substituent | Varies with substituent | [3][5] |

Table 2: In Vitro Anticancer Activity of Selected Nitroquinoxaline Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 6-Nitro-2,3-diphenylquinoxaline | Not specified | Potent activity suggested by SAR | Tubulin polymerization inhibition | [6] |

| Quinoxaline derivative 4m | A549 (Non-small-cell lung cancer) | 9.32 ± 1.56 | Apoptosis induction (mitochondrial and caspase-3 dependent) | [5] |

| Quinoxaline derivative 4b | A549 (Non-small-cell lung cancer) | 11.98 ± 2.59 | Apoptosis induction | [5] |

| Various 6-nitroquinoxaline-2,3-dione derivatives | MCF-7, HCT-116, HepG2 | Varies | Antiproliferative | [3] |

Methodologies: A Guide to Computational Protocols

The theoretical investigation of nitroquinoxalines typically involves a standardized computational workflow. The following sections detail the key experimental and computational protocols cited in the literature.

Computational Methodology: Density Functional Theory (DFT) Calculations

DFT has emerged as the workhorse for theoretical studies on the electronic structure of medium-sized organic molecules like nitroquinoxalines due to its balance of accuracy and computational cost.[1]

1. Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule.

-

Software: Gaussian, ORCA, GAMESS, etc.

-

Method: A hybrid functional, most commonly B3LYP, is employed.[3][7]

-

Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is typically used to provide an accurate description of the electron distribution.[3][8]

-

Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

2. Calculation of Electronic Properties:

-

Objective: To compute key electronic descriptors from the optimized geometry.

-

Properties Calculated:

-

HOMO and LUMO Energies: These frontier molecular orbitals are crucial for determining the molecule's reactivity. The HOMO energy relates to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability.[9][10]

-

HOMO-LUMO Energy Gap (ΔE): This is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[9]

-

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution and is used to identify regions susceptible to electrophilic and nucleophilic attack.[7]

-

Other Quantum Chemical Descriptors: Hardness, softness, electronegativity, and electrophilicity index are also often calculated to further characterize reactivity.[1]

-

3. Solvation Effects:

-

Objective: To account for the influence of a solvent on the electronic structure, which is crucial for modeling biological systems.

-

Method: Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used.[10]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and is frequently used to determine the cytotoxic effects of potential anticancer compounds.

1. Cell Culture:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.[5][11]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the nitroquinoxaline derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.[11]

3. MTT Incubation:

-

After the treatment period, the medium is replaced with a fresh medium containing MTT solution.

-

The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

5. Data Analysis:

-

The absorbance values are proportional to the number of viable cells.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[11]

Visualizing the Workflow: From Molecular Structure to Biological Activity

To understand the logical flow of a theoretical investigation into the electronic structure of nitroquinoxalines and its correlation with biological activity, the following diagrams, generated using the DOT language, illustrate a typical computational workflow and the general mechanism of apoptosis induction.

Caption: A logical workflow for the computational analysis of nitroquinoxalines.

Caption: A simplified diagram of the intrinsic apoptosis pathway induced by nitroquinoxalines.

Conclusion

Theoretical studies on the electronic structure of nitroquinoxalines provide invaluable insights for the rational design of novel therapeutic agents. The computational methodologies detailed in this guide, particularly DFT calculations, enable the prediction of molecular properties that are strongly correlated with biological activity. The presented quantitative data and workflows serve as a practical resource for researchers aiming to navigate the complex landscape of structure-activity relationships. As computational power and theoretical models continue to advance, the synergy between in silico and experimental approaches will undoubtedly play an increasingly pivotal role in the discovery and development of next-generation nitroquinoxaline-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

The Proving Ground: An In-depth Technical Guide to the Initial Biological Screening of Novel Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, stands as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development against a spectrum of diseases, most notably cancer.[1][2][3] This technical guide provides a comprehensive overview of the essential methodologies for the initial biological screening of novel quinoxaline derivatives, with a focus on anticancer evaluation. It offers detailed experimental protocols, structured data presentation for comparative analysis, and visualizations of key cellular pathways and experimental workflows to empower researchers in the efficient and effective assessment of these promising compounds.

In Vitro Anticancer Activity: A Comparative Analysis

The initial evaluation of novel quinoxaline derivatives invariably begins with in vitro screening against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process by 50%, is a critical parameter for gauging potency. The following tables summarize the IC50 values for a selection of recently developed quinoxaline derivatives, illustrating their activity across various cancer types.

Table 1: Cytotoxic Activity of Novel Quinoxaline Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound VIIIc | HCT116 (Colon Carcinoma) | Not specified, but noted as a lead compound | [4][5] |

| Compound XVa | HCT116 (Colon Carcinoma) | 4.4 | [4] |

| Compound XVa | MCF-7 (Breast Adenocarcinoma) | 5.3 | [4] |

| Compound 4b | A549 (Non-small-cell lung cancer) | 11.98 ± 2.59 | [6][7][8] |

| Compound 4m | A549 (Non-small-cell lung cancer) | 9.32 ± 1.56 | [6][7][8] |

| Compound 12 | Human Cancer Cell Lines (unspecified) | 0.19 - 0.51 | [9] |

| Compound IV | PC-3 (Prostate Cancer) | 2.11 | [3][10][11][12] |

| Compound III | PC-3 (Prostate Cancer) | 4.11 | [3][10][11][12] |

| Compound 11 | Various Cancer Cell Lines | 0.81 - 2.91 | [13] |

| Compound 13 | Various Cancer Cell Lines | 0.81 - 2.91 | [13] |

| Compound 4a | Various Cancer Cell Lines | 3.21 - 4.54 | [13] |

| Compound 5 | Various Cancer Cell Lines | 3.21 - 4.54 | [13] |

| Tetrazolo[1,5-a]quinoxaline derivatives | Three Tumor Cell Lines | Higher than doxorubicin | [14] |

Table 2: Enzyme Inhibitory Activity of Quinoxaline Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| Compound IV | Topoisomerase II | 7.529 | [10][11][12] |

| Compound III | Topoisomerase II | 21.98 | [10][11][12] |

| Quinoxaline-2-carboxylic acid 1 | Pim-1 Kinase | 0.074 | [15] |

| Quinoxaline-2-carboxylic acid 1 | Pim-2 Kinase | 2.10 | [15] |

| Compound 4a | EGFR | 0.3 | [13] |

| Compound 13 | EGFR | 0.4 | [13] |

| Compound 11 | EGFR | 0.6 | [13] |

| Compound 5 | EGFR | 0.9 | [13] |

| Compound 13 | COX-2 | 0.46 | [13] |

| Compound 11 | COX-2 | 0.62 | [13] |

| Compound 5 | COX-2 | 0.83 | [13] |

| Compound 4a | COX-2 | 1.17 | [13] |

Core Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable biological screening. The following sections provide methodologies for key in vitro assays commonly employed in the evaluation of quinoxaline derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17]

Materials:

-

Human cancer cell lines (e.g., HCT116, PC-3, A549)[4][6][10]

-

Normal cell line for selectivity assessment (e.g., Vero cells)[17]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[16][17]

-

Synthesized quinoxaline derivatives dissolved in DMSO[16][17]

-

MTT solution (5 mg/mL in PBS)[16]

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)[16]

-

Microplate reader[16]

Procedure:

-

Cell Seeding: Seed cancer and normal cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[16][17]

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[16]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.[17]

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[16][17]

-

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.[16][17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[16]

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the cell cycle distribution of a cell population, revealing whether a compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[10][11]

Materials:

-

Cancer cells treated with quinoxaline derivatives

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest treated and untreated cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing RNase A and PI.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle.

Annexin V-FITC/PI Double Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

-

Cancer cells treated with quinoxaline derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest treated and untreated cells.

-

Staining: Resuspend the cells in the provided binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the quinoxaline derivatives, such as those involved in apoptosis and cell cycle regulation (e.g., p53, caspases, Bcl-2).[6][10][11]

Materials:

-

Protein lysates from treated and untreated cancer cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells to extract proteins and determine the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the protein bands to determine the relative expression levels.

Visualizing Mechanisms of Action and Experimental Processes

Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows. The following visualizations, created using the DOT language for Graphviz, adhere to the specified design constraints.

Caption: A generalized workflow for the initial biological screening of novel quinoxaline derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C [pubs.rsc.org]

- 9. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 13. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-6-nitroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline scaffolds are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The functionalization of the quinoxaline ring is a key strategy for modulating the pharmacological profile of these molecules. Nucleophilic aromatic substitution (SNAr) is a powerful and versatile method for achieving such modifications.

The presence of a strong electron-withdrawing nitro group at the 6-position of the quinoxaline ring, coupled with the electron-deficient nature of the pyrazine ring, activates the 2-position towards nucleophilic attack. This makes 2-chloro-6-nitroquinoxaline an excellent substrate for SNAr reactions, allowing for the displacement of the chloro leaving group by a wide variety of nucleophiles.[3] This document provides detailed protocols for conducting SNAr reactions on this compound with various nucleophiles, including amines, thiols, and phenols.

Reaction Mechanism

The nucleophilic aromatic substitution on this compound proceeds through a two-step addition-elimination mechanism, also known as the SNAr mechanism. First, the nucleophile attacks the electron-deficient carbon atom at the 2-position, which bears the chlorine atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5][6][7] The negative charge of this intermediate is delocalized over the aromatic system and is further stabilized by the electron-withdrawing nitro group. In the second step, the chloride ion is eliminated, restoring the aromaticity of the quinoxaline ring and yielding the substituted product.[4][5][6]